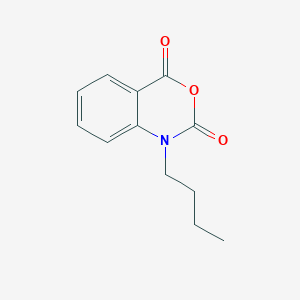
1-Butyl-3,1-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3,1-benzoxazine-2,4-dione is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms. These compounds are often used in the synthesis of polymers and have applications in various fields such as materials science, chemistry, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3,1-benzoxazine-2,4-dione typically involves the reaction of an appropriate amine with a phenolic compound under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the formation of the benzoxazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-Butyl-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-ethyl-
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-propyl-
Uniqueness
1-Butyl-3,1-benzoxazine-2,4-dione stands out due to its specific butyl group, which can influence its chemical reactivity and physical properties. This uniqueness can make it more suitable for certain applications compared to its methyl, ethyl, or propyl counterparts.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-butyl-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-2-3-8-13-10-7-5-4-6-9(10)11(14)16-12(13)15/h4-7H,2-3,8H2,1H3 |
Clave InChI |
GNXNHIFZVKBXAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2C(=O)OC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
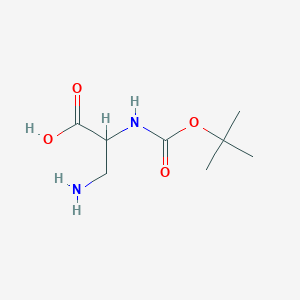
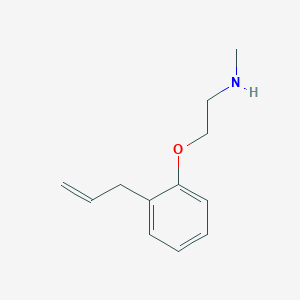
![1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1274786.png)
![2-[(3-bromophenyl)methoxy]benzoic Acid](/img/structure/B1274787.png)


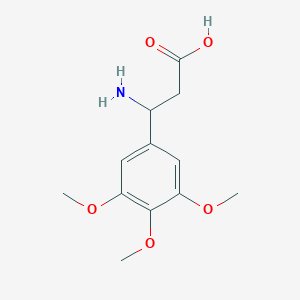

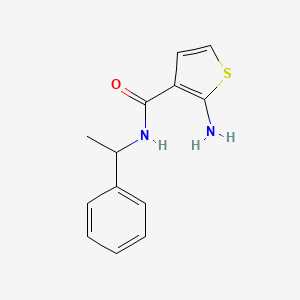
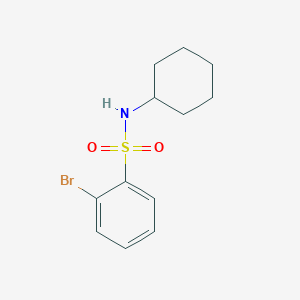
![[4-(Benzyloxy)-3-nitrophenyl]acetic acid](/img/structure/B1274817.png)

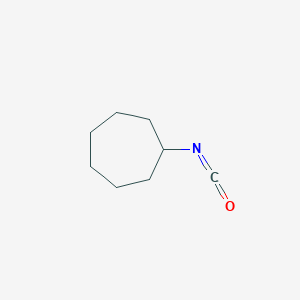
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)
